Regulatory Use Scope: Externally Applied Drugs and Cosmetics Only vs. Broad-Spectrum FD&C Blue No. 1
D&C Blue No. 4 is legally restricted to use in externally applied drugs and cosmetics, whereas FD&C Blue No. 1 is approved for a wider scope including food and ingested drugs . This is a binary regulatory differentiator: D&C Blue No. 4 cannot be used in food, and conversely, using FD&C Blue No. 1 in a formula that calls for D&C Blue No. 4 would be non-compliant for the intended external-only product category, as the certifications are distinct .
| Evidence Dimension | FDA Regulatory Use Authorization |
|---|---|
| Target Compound Data | Permitted only for externally applied drugs and externally applied cosmetics. |
| Comparator Or Baseline | FD&C Blue No. 1: Permitted for coloring foods, dietary supplements, drugs, and cosmetics generally. |
| Quantified Difference | Mutually exclusive use categories; D&C Blue No. 4 is not permitted in foods or ingested drugs. |
| Conditions | U.S. FDA regulatory status per 21 CFR Parts 74 and 82. |
Why This Matters
For a procurement scientist, selecting the correct certified dye ensures seamless regulatory approval and avoids costly batch rejections for products like topical antiseptics, shampoos, and external analgesic creams.
- [1] Regulatory Status of Color Additives. (2026). U.S. Food and Drug Administration. View Source
